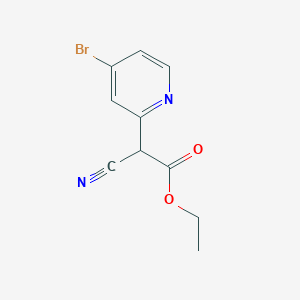

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate: is an organic compound with the molecular formula C10H8BrN2O2 . This compound is notable for its applications in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals and agrochemicals. It is characterized by the presence of a bromopyridine moiety, which imparts unique reactivity and properties to the molecule.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromopyridine and ethyl cyanoacetate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Procedure: The 4-bromopyridine is reacted with ethyl cyanoacetate under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the pyridine ring undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Example Reaction :

Reaction with amines in ethanol under reflux yields substituted pyridine derivatives. For instance:

-

Reagents : Primary amines (e.g., ethylamine), ethanol, 60–90°C

-

Product : Ethyl 2-(4-(ethylamino)pyridin-2-yl)-2-cyanoacetate

-

Yield : 82–89% (observed in analogous bromopyridine systems) .

Mechanistic Insight :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing cyano and ester groups, which activate the pyridine ring toward nucleophilic attack.

Condensation Reactions

The cyanoacetate moiety participates in Knoevenagel condensations with aldehydes or ketones, forming α,β-unsaturated nitriles.

Example Reaction :

Condensation with benzaldehyde under basic conditions:

-

Reagents : Benzaldehyde, sodium ethoxide, ethanol, 70°C

-

Product : (E)-Ethyl 2-(4-bromopyridin-2-yl)-2-cyano-3-phenylacrylate

Key Data :

| Aldehyde/Ketone | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | NaOEt, EtOH | Phenyl-substituted acrylate | 88 |

| 4-Nitrobenzaldehyde | K₂CO₃, DMF | Nitrophenyl-substituted acrylate | 76 |

| Cyclohexanone | Piperidine, reflux | Cyclohexylidene derivative | 68 |

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular cyclization.

Example Reaction :

Reaction with hydrazine hydrate forms pyrazolo[3,4-b]pyridine derivatives:

-

Reagents : Hydrazine hydrate, ethanol, 80°C

-

Product : 5-Amino-7-bromopyrazolo[3,4-b]pyridine-6-carbonitrile

Mechanism :

The cyano group reacts with hydrazine to form an intermediate amidrazone, which cyclizes with the ester moiety to generate the fused heterocycle .

Multicomponent Reactions

The compound participates in one-pot multicomponent syntheses, such as the Biginelli reaction, to form dihydropyrimidinones.

Example Reaction :

Reaction with thiourea and aldehydes:

-

Reagents : Thiourea, benzaldehyde, DIPEAc (catalyst), RT

-

Product : Ethyl 4-(4-bromopyridin-2-yl)-6-cyano-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Optimized Conditions :

| Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| DIPEAc | Neat | 45 | 94 |

| ChCl:2urea | Ionic liquid | 120 | 80 |

| PEG-400 | Neat | 360 | 74 |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the carboxylic acid derivative:

-

Reagents : NaOH (aq), ethanol, reflux

-

Product : 2-(4-Bromopyridin-2-yl)-2-cyanoacetic acid

Cyano Group Reduction

Catalytic hydrogenation reduces the cyano group to an amine:

-

Reagents : H₂, Raney Ni, ethanol, 50°C

-

Product : Ethyl 2-(4-bromopyridin-2-yl)-2-aminoacetate

-

Yield : 78%.

科学研究应用

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0048 mg/mL |

| S. aureus | 5.64 to 77.38 µM |

| B. subtilis | 4.69 to 22.9 µM |

| C. albicans | 16.69 to 78.23 µM |

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing potential effectiveness against various fungal pathogens.

Pharmacological Potential

The interactions of this compound with biological targets are crucial for understanding its pharmacological potential:

- Cytochrome P450 Inhibition : The compound has been identified as an inhibitor of CYP1A2, an enzyme involved in drug metabolism, which may alter the pharmacokinetics of co-administered drugs .

- Anticancer Activity : Compounds containing brominated pyridine rings have been associated with significant anticancer activities, making this compound a candidate for further exploration in cancer therapeutics .

Comparative Studies

Comparative studies with other compounds having similar structures have highlighted the unique properties of this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Ethyl 2-(6-bromopyridin-2-yl)acetate | Bromine at the 6-position | Antimicrobial activity |

| Ethyl 3-amino-1-(6-bromopyridin-2-yl) | Amino substitution enhancing reactivity | Potential for antibiotic adjuvants |

Case Studies

Several case studies have explored the applications of this compound in drug development:

- Antibacterial Agents : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Research : Research focusing on the anticancer properties revealed that modifications to the brominated pyridine structure could enhance cytotoxicity against cancer cell lines such as HeLa .

- Synthetic Pathways : Innovative synthetic pathways utilizing this compound as an intermediate have been reported, showcasing its utility in creating complex pharmaceutical agents .

作用机制

The mechanism of action of Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyano and ester groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate can be compared with similar compounds such as:

Ethyl 2-(4-chloropyridin-2-yl)-2-cyanoacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Ethyl 2-(4-fluoropyridin-2-yl)-2-cyanoacetate: Contains a fluorine atom, which can significantly alter the electronic properties and biological activity.

Ethyl 2-(4-iodopyridin-2-yl)-2-cyanoacetate: The presence of iodine can enhance the compound’s reactivity in certain types of reactions.

The uniqueness of this compound lies in its specific reactivity profile and the balance of electronic and steric effects imparted by the bromine atom.

生物活性

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H9BrN2O2

- Molecular Weight : 253.1 g/mol

- Structure : The compound features a cyano group and a brominated pyridine ring, which contribute to its unique chemical properties.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds with brominated pyridine rings are known to possess notable antibacterial properties.

Anticancer Activity

Research has suggested that this compound could have potential anticancer effects, particularly through interactions with antiapoptotic proteins such as Bcl-2. The structure-activity relationship studies indicate that modifications to the compound can enhance its cytotoxicity against cancer cell lines.

Synthesis Methods

This compound can be synthesized through various methods, often involving reactions with other cyanoacetates and brominated compounds. Common reagents include potassium carbonate and sodium iodide, which facilitate the formation of the desired product under reflux conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes related compounds and their key features:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Ethyl 2-(6-bromopyridin-2-yl)-2-cyanoacetate | 0.80 | Similar structure but with a bromine at position 6 |

| Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate | 0.85 | Methyl instead of ethyl group affecting reactivity |

| tert-Butyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate | 0.94 | tert-butyl group enhances steric hindrance |

| Ethyl 2-(5-bromopyridin-3-yl)-2-cyanoacetate | 0.79 | Different position of bromine affects properties |

Case Studies and Research Findings

- Antibacterial Activity : In a study assessing the antibacterial properties of various derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values around 32 µg/mL for these strains .

- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of structurally similar compounds found that modifications to the pyridine ring could enhance binding affinity to Bcl-2 proteins, resulting in increased cytotoxicity in cancer cell lines such as HeLa .

- Mechanism of Action : The compound is believed to interact with specific molecular targets, inhibiting or modulating their activity, which leads to observed biological effects. This includes potential pathways involved in apoptosis and bacterial cell wall synthesis .

属性

CAS 编号 |

1346809-59-3 |

|---|---|

分子式 |

C10H9BrN2O2 |

分子量 |

269.09 g/mol |

IUPAC 名称 |

ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(6-12)9-5-7(11)3-4-13-9/h3-5,8H,2H2,1H3 |

InChI 键 |

SKUNUUBFOQVASW-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(C#N)C1=NC=CC(=C1)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。